molecular formula C10H12BrN B15235089 1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine

1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine

Cat. No.: B15235089
M. Wt: 226.11 g/mol
InChI Key: MLHJVLDVTVYOMH-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C10H12BrN. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-methylbenzaldehyde with nitromethane to form 4-bromo-3-methyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine is unique due to the presence of both a bromine atom and a prop-2-en-1-amine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12BrN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3

InChI Key

MLHJVLDVTVYOMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C=C)N)Br

Origin of Product

United States

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